1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-5-2-6-15(11-14)13-22-10-4-8-17(19(22)24)18(23)21-16-7-3-9-20-12-16/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMWXQWYRFFKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with pyridine-3-carboxylic acid to form an intermediate, which is then cyclized to produce the dihydropyridine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is a critical factor in its industrial application .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated or fully reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylbenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(3-methylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(4-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-methylbenzyl group and the pyridin-3-yl moiety provides distinct steric and electronic properties, differentiating it from similar compounds. These unique features contribute to its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
The compound 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C₁₄H₁₃N₃O₃
- Molecular Weight : 243.26 g/mol
- CAS Number : 941869-28-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Pseudomonas aeruginosa | 31.2 |
The compound exhibits bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid production, making it a candidate for treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 10 |
| HCT116 | 15 |
| A375 | 12 |
The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways .
Other Pharmacological Effects
The compound also displays potential in other therapeutic areas:
- Anti-inflammatory Activity : Studies suggest it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
- Antioxidant Activity : The compound has shown to scavenge free radicals effectively, indicating potential benefits in oxidative stress-related conditions.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation, with an MBIC of 62.216 µg/mL .
- Cancer Cell Line Studies : Research involving the A375 melanoma cell line revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 12 µM, indicating its potency as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the pyridine moiety is essential for its antimicrobial properties, while modifications on the dihydropyridine core influence its anticancer efficacy.
Key Structural Features:
- The pyridinyl group enhances interaction with bacterial ribosomes.
- The dihydropyridine ring is crucial for anticancer activity through its ability to modulate cellular signaling pathways.
Q & A
(Basic) What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the pyridine-2-one core via cyclization of β-ketoesters under acidic conditions . Subsequent functionalization includes:
- 3-Methylbenzyl group introduction : Achieved via alkylation using 3-methylbenzyl halides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
- Pyridin-3-yl carboxamide coupling : Conducted using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
Critical parameters : - Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Temperature : Reflux conditions (~100–120°C) improve reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and confirms the absence of tautomeric forms (e.g., lactam vs. hydroxy-pyridine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding patterns, as demonstrated in isostructural dihydropyridine derivatives .
- HPLC : Quantifies purity (>98%) and detects trace impurities using C18 columns and UV detection .
(Advanced) How can computational modeling predict the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to screen against kinase or calcium channel targets. Focus on conserved residues (e.g., ATP-binding pockets in kinases) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify key interactions (e.g., hydrogen bonds with pyridin-3-yl groups) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., 3-methylbenzyl vs. fluorobenzyl) with inhibitory potency (IC₅₀) to guide structural optimization .
(Advanced) What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Assay Standardization :
- Cellular vs. Cell-Free Systems : Compare IC₅₀ values in enzyme inhibition assays (cell-free) vs. cytotoxicity assays (e.g., MTT in HEK293 cells) to distinguish direct target effects from off-target toxicity .
- Protein Binding Corrections : Measure free compound concentrations using equilibrium dialysis to account for serum protein binding discrepancies .
- Orthogonal Validation : Confirm calcium channel modulation via patch-clamp electrophysiology if initial fluorescence-based assays show variability .
(Basic) What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
- pH Sensitivity : Avoid strong acids/bases (pH <3 or >10) to prevent hydrolysis of the amide or lactam groups .
- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation. Thermal stability tests (TGA/DSC) show decomposition >150°C .
- Solvent Compatibility : Use DMSO for stock solutions (<1% v/v in assays) to avoid precipitation in aqueous buffers .
(Advanced) How can in vivo pharmacokinetic challenges be addressed for this compound?
Methodological Answer:
- Bioavailability Enhancement :
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to improve intestinal absorption .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance plasma half-life (tested in rodent models) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 oxidation hotspots (e.g., methylbenzyl group) and block with fluorine substituents .
(Basic) What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Kinase Inhibition Panel : Screen against 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify primary targets .
- Calcium Flux Assay : Use FLIPR Tetra system in HEK cells expressing Cav1.2 channels to assess calcium channel modulation .
- Anti-Inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) .
(Advanced) How can structure-activity relationship (SAR) studies guide derivative synthesis?
Methodological Answer:
- Core Modifications : Replace pyridin-3-yl with isoxazol-3-yl to test impact on kinase selectivity .
- Substituent Optimization :
- 3-Methylbenzyl : Compare with 3-fluorobenzyl analogs to evaluate steric vs. electronic effects on potency .
- Carboxamide : Replace with sulfonamide to enhance metabolic stability .
- Synthetic Feasibility : Prioritize derivatives requiring ≤3 synthetic steps (e.g., halogenation, Suzuki coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
